molecular formula C9H12N2O2S2 B14773586 4-(4-Methylthiazol-2-yl)thiomorpholine-3-carboxylic acid

4-(4-Methylthiazol-2-yl)thiomorpholine-3-carboxylic acid

Cat. No.: B14773586
M. Wt: 244.3 g/mol
InChI Key: WEEIVEZFQZUZPT-UHFFFAOYSA-N
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Description

4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the thiomorpholine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives .

Scientific Research Applications

4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound can also form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine dihydrochloride
  • 2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
  • [(4-methyl-1,3-thiazol-2-yl)thio]acetic acid

Uniqueness

4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiazole and thiomorpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2S2/c1-6-4-15-9(10-6)11-2-3-14-5-7(11)8(12)13/h4,7H,2-3,5H2,1H3,(H,12,13)

InChI Key

WEEIVEZFQZUZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CCSCC2C(=O)O

Origin of Product

United States

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